Enhanced Electrophilicity Enables Friedel-Crafts Reactions Where Acetophenone Fails
In superacidic conditions (trifluoromethanesulfonic acid, TFSA), 2,2,2-trifluoroacetophenone (TFAP) undergoes Friedel-Crafts-type alkylation with non-activated benzene. In stark contrast, acetophenone is completely unreactive under the same conditions [1]. This binary difference in reactivity stems from the activation of the electrophilicity of the hydroxycarbenium cation intermediate by the electron-withdrawing CF3 group, a fundamental requirement for this class of reactions [1].
| Evidence Dimension | Reactivity with Benzene in Trifluoromethanesulfonic Acid (TFSA) |
|---|---|
| Target Compound Data | Reaction proceeds (Friedel-Crafts alkylation with benzene) |
| Comparator Or Baseline | Acetophenone: No reaction |
| Quantified Difference | Binary: Reactive vs. Unreactive |
| Conditions | Reaction with non-activated benzene in the presence of trifluoromethanesulfonic acid (TFSA) [1] |
Why This Matters
This binary outcome demonstrates that TFAP is not merely a more reactive analog but a fundamentally enabling reagent for a reaction class that is completely inaccessible to standard aryl ketones.
- [1] Ohwada, T., Yamagata, N., & Shudo, K. (1991). Friedel-Crafts-Type Reactions Involving Di- and Tricationic Species. Onium-Allyl Dications and O,O-Diprotonated aci-Nitro Species Bearing a Protonated Carbonyl Group. Journal of the American Chemical Society, 113(4), 1364-1373. View Source
